molecular formula C10H9BrO B13720482 4-Bromo-1-ethoxy-2-ethynyl-benzene

4-Bromo-1-ethoxy-2-ethynyl-benzene

Cat. No.: B13720482
M. Wt: 225.08 g/mol
InChI Key: GVOJUAPQBOFKOC-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-ethynyl-benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring. The molecular formula of this compound is C10H9BrO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-ethynyl-benzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the bromination of an ethoxybenzene derivative, followed by the introduction of an ethynyl group through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium and copper, along with appropriate solvents and bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethoxy-2-ethynyl-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-Bromo-1-ethoxy-2-ethynyl-benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethoxy-2-ethynyl-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 1-Bromo-4-ethynylbenzene
  • 4-Bromo-2-ethoxy-1-methoxybenzene

Uniqueness

4-Bromo-1-ethoxy-2-ethynyl-benzene is unique due to the presence of both an ethoxy group and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-1-ethoxy-2-ethynylbenzene

InChI

InChI=1S/C10H9BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

GVOJUAPQBOFKOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C#C

Origin of Product

United States

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